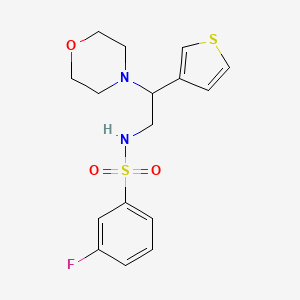

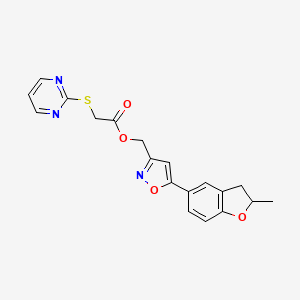

![molecular formula C26H22N2OS B2639570 4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 895641-88-0](/img/structure/B2639570.png)

4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Aplicaciones Científicas De Investigación

Catalyst-Free Synthesis and Eco-Friendliness

- A study by Brahmachari and Nayek (2017) described a catalyst-free, efficient synthesis of diverse functionalized chromeno[2,3-d]pyrimidine derivatives, highlighting the method's mild conditions, high yields, and eco-friendliness due to no need for column chromatographic purification and the reusability of reaction media (Brahmachari & Nayek, 2017).

Antimicrobial Applications

- Novel heteroannulated chromeno[2,3-d]pyrimidines were synthesized and evaluated for their antimicrobial activities, as reported by Allehyani (2022). These compounds demonstrated variable inhibitory effects against tested microorganisms, indicating their potential as antimicrobial agents (Allehyani, 2022).

Antitubercular and Antimicrobial Activities

- Kamdar et al. (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their antitubercular and antimicrobial activities. Some derivatives exhibited pronounced activities, suggesting their application in developing new therapeutic agents (Kamdar et al., 2011).

Anticancer Activities and Molecular Docking

- A series of chromeno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their potential as cytotoxic agents against several cancer cell lines. Structure-activity relationships were elaborated with molecular docking studies, indicating the influence of substituents on anticancer activities (Halawa et al., 2017).

Design and Antitumor Activities

- Research on the design of new benzo[h]chromene derivatives, including chromeno[2,3-d]pyrimidines, showed significant inhibitory effects on the growth of tumor cell lines, underscoring the importance of lipophilicity of substituents in determining antitumor activity (Okasha et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting potential targets could be enzymes or proteins involved in these pathogens’ life cycles.

Mode of Action

Based on its structural similarity to other 2-aminopyrimidine derivatives , it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Biochemical Pathways

Given its reported antitrypanosomal and antiplasmodial activities , it may interfere with essential biochemical pathways in Trypanosoma brucei and Plasmodium falciparum, such as DNA replication, protein synthesis, or metabolic processes.

Result of Action

Based on its reported antitrypanosomal and antiplasmodial activities , it may lead to the death of these pathogens, thereby alleviating the diseases they cause.

Propiedades

IUPAC Name |

4-benzylsulfanyl-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2OS/c1-17-8-11-20(12-9-17)24-27-25-22(15-21-14-18(2)10-13-23(21)29-25)26(28-24)30-16-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGIURYBLWTHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

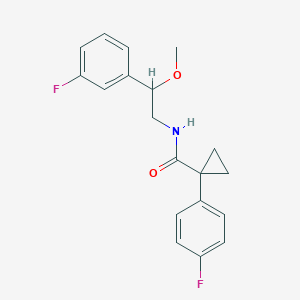

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate](/img/structure/B2639489.png)

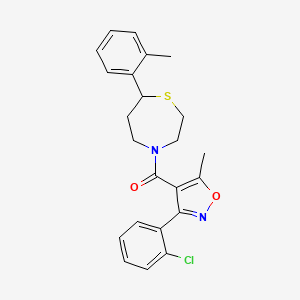

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2639491.png)

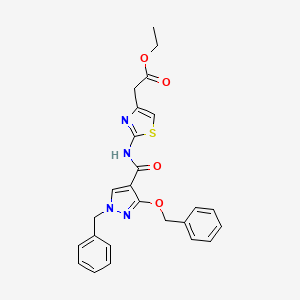

![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2639495.png)

![(2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2639501.png)

![{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile](/img/structure/B2639504.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639505.png)